2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile
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Overview
Description
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile, also known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DTNB is a yellow crystalline powder that is soluble in organic solvents and water.
Mechanism of Action
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol or β-mercaptoethanol to form the yellow-colored product. The reaction is reversible, and the rate of the reaction depends on the concentration of thiol groups and the strength of the reducing agent.
Biochemical and Physiological Effects:
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile has been shown to have no significant toxic effects on animals or humans at low concentrations. However, at high concentrations, 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile can cause oxidative stress and damage to cells. 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile is a widely used reagent for the detection of thiol groups in proteins and enzymes due to its high sensitivity and specificity. However, 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile has some limitations, such as its sensitivity to pH and temperature changes, and its potential to react with other compounds that contain thiol groups.
Future Directions
There are several future directions for the use of 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile can also be used to study the role of thiol groups in diseases such as cancer and Alzheimer's disease. Additionally, new methods for the detection of thiol groups using 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile are being developed, such as the use of nanoparticles and fluorescent probes.
Conclusion:
In conclusion, 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile is a versatile chemical compound that has been widely used in scientific research for the detection of thiol groups in proteins and enzymes. Its unique properties make it a valuable tool for studying the role of thiol groups in biological systems. However, its limitations must be taken into account when designing experiments. Future research on 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile may lead to new therapeutic applications and improved methods for the detection of thiol groups.
Synthesis Methods
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile can be synthesized using a multi-step reaction process. The starting material for the synthesis is 2-amino-5-nitrobenzonitrile, which undergoes a cyclization reaction with carbon disulfide to form 2-(1,2-dithiolan-3-yl)-5-nitrobenzonitrile. This intermediate is then treated with sodium hydroxide and chloroacetyl chloride to form 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile.
Scientific Research Applications
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile has been widely used in scientific research as a reagent for the detection of thiol groups in proteins and enzymes. 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile reacts with thiol groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is commonly used to measure the activity of enzymes that contain thiol groups, such as glutathione peroxidase and thioredoxin reductase.
properties
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-18-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSRLWDEGQBZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile |
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